2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c1-2-32-20-13-11-19(12-14-20)27-25(29)17-33(30,31)24-16-28(23-10-6-4-8-21(23)24)15-18-7-3-5-9-22(18)26/h3-14,16H,2,15,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEHYXKMCLXKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, sulfonylation, and subsequent acetamide formation. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Observations:
The 4-ethoxyphenyl acetamide substituent introduces electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenylsulfonyl group in , which could influence receptor binding or metabolic stability.
Sulfonyl vs. Carbonyl Linkers :
- Compounds with sulfonyl bridges (e.g., target compound, ) exhibit greater conformational rigidity than carbonyl-linked analogues (e.g., FGIN-1-27 in ). This rigidity may affect target selectivity.
Biological Activity: While the target compound lacks direct activity data, structurally related TSPO ligands like FGIN-1-27 (Ki = 3.25 nM) highlight the importance of lipophilic substituents (e.g., dihexyl groups) in enhancing binding affinity . Antioxidant activity observed in correlates with the presence of a hydroxyimino group, suggesting that electron-rich substituents on the indole core may contribute to radical scavenging.
Synthetic Accessibility :
- Yields for analogous compounds range from 60% to 91%, depending on substituent complexity and purification methods (e.g., silica column chromatography) .
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. This compound features an indole moiety, which is often associated with various pharmacological effects, and a sulfonamide group that may enhance its solubility and biological interactions. The presence of both chlorophenyl and ethoxyphenyl groups suggests a multifaceted mechanism of action, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. Its structural complexity allows for diverse interactions with biological targets, which can lead to significant therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of indole-based compounds. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study:
A study involving indole derivatives indicated that certain analogues exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. Compounds structurally related to this compound showed promising results against various viruses, including adenoviruses.
Research Findings:
In vitro studies demonstrated that certain derivatives inhibited viral replication with selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide. This indicates a favorable therapeutic window and potential for further development .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group may interact with enzymes critical for cancer cell metabolism or viral replication.
- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Modulation of Signaling Pathways: The compound may interfere with key signaling cascades that regulate cell growth and differentiation.
Data Summary Table
| Activity Type | IC50 (µM) | Selectivity Index | Mechanism |
|---|---|---|---|
| Anticancer | Low micromolar | >100 | Inhibition of cell proliferation |
| Antiviral | Low micromolar | >100 | Inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
